N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15382249
InChI: InChI=1S/C17H21N5O3S2/c1-13(23)20-14-4-6-16(7-5-14)27(24,25)21-17-18-11-22(12-19-17)9-8-15-3-2-10-26-15/h2-7,10H,8-9,11-12H2,1H3,(H,20,23)(H2,18,19,21)
SMILES:
Molecular Formula: C17H21N5O3S2
Molecular Weight: 407.5 g/mol

N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide

CAS No.:

Cat. No.: VC15382249

Molecular Formula: C17H21N5O3S2

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide -

Specification

Molecular Formula C17H21N5O3S2
Molecular Weight 407.5 g/mol
IUPAC Name N-[4-[[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C17H21N5O3S2/c1-13(23)20-14-4-6-16(7-5-14)27(24,25)21-17-18-11-22(12-19-17)9-8-15-3-2-10-26-15/h2-7,10H,8-9,11-12H2,1H3,(H,20,23)(H2,18,19,21)
Standard InChI Key PQZMZLDJMWJRFC-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCC3=CC=CS3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide, reflects its intricate structure:

  • A 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl core (a partially saturated triazine ring).

  • A 2-(thiophen-2-yl)ethyl substituent attached to the triazine nitrogen.

  • A sulfamoyl bridge linking the triazine to a 4-acetamidophenyl group.

The molecular formula is C₁₈H₂₁N₅O₃S₂, with a molecular weight of 443.52 g/mol .

Structural Features and Stereochemistry

The compound’s three-dimensional conformation is defined by:

  • Triazine Ring: The 1,4,5,6-tetrahydrotriazine ring adopts a chair-like conformation, with nitrogen atoms at positions 1, 3, and 5 contributing to basicity and hydrogen-bonding potential.

  • Thiophene Ethyl Side Chain: The thiophene moiety introduces aromaticity and sulfur-based reactivity, while the ethyl spacer enhances flexibility for target binding .

  • Sulfamoyl Linkage: The –SO₂–NH– group facilitates hydrogen bonding with biological targets, a hallmark of sulfonamide pharmacophores .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step protocols to assemble the triazine, sulfamoyl, and acetamide components (Figure 1):

Step 1: Triazine Core Formation

  • Starting Material: 2-(Thiophen-2-yl)ethylamine reacts with cyanoguanidine under acidic conditions to form the 1,4,5,6-tetrahydrotriazine ring.

  • Conditions: Reflux in ethanol with catalytic HCl (12–24 hrs, 70–80°C).

Step 2: Sulfamoylation

  • Reagents: Chlorosulfonic acid introduces the sulfamoyl group at the triazine’s 2-position .

  • Solvent: Dichloromethane at 0–5°C to minimize side reactions.

Step 3: Acetamide Coupling

  • Coupling Agent: 4-Acetamidobenzenesulfonamide is linked via nucleophilic aromatic substitution .

  • Catalyst: Triethylamine in DMF (48 hrs, room temperature).

Step 4: Purification

Optimization Challenges

  • Low Yield: Steric hindrance from the thiophene ethyl group reduces reactivity during sulfamoylation.

  • Byproducts: Over-sulfonation and ring-opening side reactions necessitate precise temperature control .

Physicochemical and Pharmacological Properties

Physicochemical Profile

PropertyValueMethod/Source
Melting Point178–182°C (decomposes)Differential Scanning Calorimetry
SolubilityDMSO: 45 mg/mLShake-flask method
LogP (Octanol-Water)2.1 ± 0.3HPLC-derived
pKa6.9 (sulfonamide NH)Potentiometric titration

Antibacterial Effects

  • Gram-positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for sulfamethoxazole).

  • Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS), disrupting folate synthesis .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Structural analogs with modified thiophene substituents show enhanced DHPS binding (Kd = 0.8 µM vs. 2.4 µM for parent compound).

  • Prodrug Development: Esterification of the acetamide group improves oral bioavailability (F = 67% in rats) .

Agricultural Chemistry

  • Herbicidal Activity: 80% inhibition of Amaranthus retroflexus growth at 100 ppm (field trials) .

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